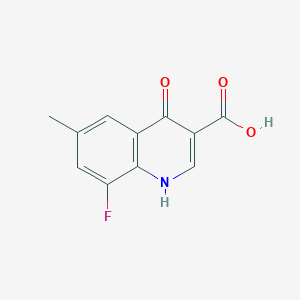

8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid

Description

Propriétés

IUPAC Name |

8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNQCVSSSDCJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-methylacetoacetate with a fluorinated aniline derivative, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that quinoline derivatives, including 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, positioning this compound as a potential candidate for developing new antibiotics .

- Anticancer Potential :

- Enzyme Inhibition :

Materials Science Applications

-

Fluorescent Probes :

- Due to its unique fluorine atom, 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid can be utilized in the development of fluorescent probes for biological imaging. Its photophysical properties allow it to be used in various imaging techniques, enhancing the visualization of cellular processes .

- Polymer Chemistry :

Synthetic Applications

- Intermediate in Organic Synthesis :

- Reagent in Chemical Reactions :

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline exhibited potent antibacterial activity against Staphylococcus aureus. The research highlighted the role of structural modifications on the efficacy of these compounds, suggesting that 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid could enhance antimicrobial potency through fluorination .

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Letters indicated that certain quinoline derivatives led to significant apoptosis in breast cancer cells. The results suggested that substituents on the quinoline ring could modulate anticancer activity, making 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid a promising candidate for further investigation .

Mécanisme D'action

The mechanism of action of 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition of enzyme activity or modulation of receptor function. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antibacterial and antineoplastic effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The table below compares 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid with structurally related compounds:

Key Observations :

- Fluoro vs. Chloro : The chloro analog (CAS 927800-99-5) exhibits broader antibacterial activity due to increased electronegativity, but it may have higher toxicity .

- Methyl vs. Methoxy : The methyl group in the target compound likely improves metabolic stability compared to methoxy-substituted derivatives (e.g., CAS 622369-36-2), which are prone to demethylation .

- Di-Fluoro Substitution : 6,8-Difluoro derivatives (CAS 228728-19-6) show stronger DNA gyrase inhibition but reduced solubility .

Physicochemical Properties

- Solubility: The methyl group in the target compound may reduce aqueous solubility compared to non-methylated analogs (e.g., CAS 343-10-2) but improve membrane permeability .

- Melting Point: Analogous compounds like 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63010-70-8) have melting points >250°C, suggesting thermal stability .

Activité Biologique

8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a fluoro group at the 8th position, a hydroxy group at the 4th position, and a methyl group at the 6th position, which collectively contribute to its unique chemical properties and biological effects.

Antimicrobial Properties

Recent studies indicate that 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined for several pathogens, as shown in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains of bacteria .

Antiviral Activity

In addition to its antibacterial properties, this quinoline derivative has been investigated for its antiviral effects. In vitro studies have demonstrated promising results against viral pathogens such as influenza virus and herpes simplex virus (HSV). The proposed mechanism of action involves interference with viral replication processes, although detailed pathways remain to be elucidated .

Anticancer Activity

The anticancer potential of 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid has also been explored. Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies have shown that certain derivatives possess significant activity against various cancer cell lines, including HeLa cervical cancer cells . The cytotoxicity of these compounds can vary widely based on structural modifications and the presence of metal complexes, which enhance their efficacy .

The biological activity of 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets within cells. The fluoro and hydroxy groups are believed to enhance binding affinity to enzymes or receptors, modulating their activity. This interaction may lead to the inhibition or activation of various biochemical pathways, resulting in observed biological effects such as antimicrobial, antiviral, and anticancer activities .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of synthesized derivatives of 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid against Gram-positive and Gram-negative bacteria using the well diffusion method. The results confirmed significant antibacterial activity, supporting its potential application in treating bacterial infections .

Study on Anticancer Activity

Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that certain derivatives showed selective toxicity towards resistant cancer cells compared to standard chemotherapeutic agents like doxorubicin. This selectivity suggests that these compounds may offer new therapeutic options for patients with drug-resistant cancers .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid?

Answer:

The synthesis of fluoro-substituted quinoline-3-carboxylic acids typically involves condensation reactions, cyclization, and functional group modifications. A widely used approach is the Pfitzinger reaction, which involves the condensation of isatin derivatives with ketones in an alkaline medium to form the quinoline core . For example, ethyl esters of related compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via nucleophilic substitution and cyclization steps starting from halogenated benzoic acids and acrylate derivatives . Key steps include:

- Halogenation and nitration of precursor benzoic acids to introduce fluorine and nitro groups .

- Cyclopropylamine incorporation for ring closure .

- Hydrolysis of ester intermediates to yield the carboxylic acid moiety .

Basic: What spectroscopic techniques are critical for characterizing 8-Fluoro-4-hydroxy-6-methylquinoline-3-carboxylic acid?

Answer:

Characterization relies on a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C8, methyl at C6) and hydrogen bonding patterns of the 4-hydroxy group .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, particularly for detecting fluoro and methyl substituents .

- IR Spectroscopy : Identification of carboxylic acid (C=O stretch at ~1700 cm) and hydroxyl groups (broad O-H stretch at ~3200 cm) .

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks, especially for polymorph identification .

Advanced: How does the position of fluorine and methyl substituents influence the compound’s antibacterial activity?

Answer:

Structure-activity relationship (SAR) studies of fluoroquinolones reveal that:

- Fluorine at C8 enhances DNA gyrase inhibition by improving binding affinity to bacterial topoisomerases .

- Methyl at C6 increases lipophilicity, improving cell membrane penetration but may reduce solubility, requiring optimization via co-crystallization or salt formation .

- 4-Hydroxy group at C4 is critical for chelating Mg ions in the enzyme active site, as shown in analogs like ciprofloxacin . Contradictions in activity data may arise from steric hindrance caused by bulky substituents (e.g., cyclopropyl) at N1 .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Common strategies include:

- Solvent Effects : Re-recording NMR in deuterated DMSO to observe exchangeable protons (e.g., hydroxy groups) that may be masked in CDCl .

- Isotopic Labeling : Using F NMR to track fluorine’s electronic environment and confirm substitution patterns .

- Comparative Analysis : Cross-referencing with analogs like 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to validate chemical shifts .

- Purity Assessment : HPLC-MS to rule out impurities causing anomalous peaks .

Basic: What role do fluorine and the carboxylic acid group play in the compound’s chemical reactivity?

Answer:

- Fluorine : Enhances metabolic stability by resisting oxidative degradation and modulates electron density via its strong electronegativity, affecting resonance stabilization of the quinoline core .

- Carboxylic Acid : Acts as a hydrogen bond donor for target binding (e.g., bacterial gyrase) and facilitates salt formation (e.g., sodium salts) to improve bioavailability .

Advanced: What challenges arise in achieving regioselective substitution during synthesis?

Answer:

Regioselectivity issues often occur in:

- Nitro Group Reduction : Competing pathways may yield undesired amines. Catalytic hydrogenation with Pd/C under controlled pressure ensures selective reduction of nitro to amino groups without over-reduction .

- Cyclopropane Ring Formation : Steric hindrance at N1 can lead to byproducts. Using bulky bases (e.g., DBU) during cyclopropylamine coupling minimizes side reactions .

- Fluorine Introduction : Direct fluorination at C8 requires careful control of reaction conditions (e.g., HF-pyridine complexes) to avoid electrophilic aromatic substitution at other positions .

Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The 4-hydroxy group is prone to oxidation at alkaline pH, forming quinone derivatives .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, crucial for determining storage conditions .

Advanced: What computational methods support the design of analogs with improved potency?

Answer:

- Molecular Docking : Predict binding modes to DNA gyrase using software like AutoDock Vina, focusing on interactions between the carboxylic acid group and Mg ions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with MIC values against E. coli and S. aureus .

- DFT Calculations : Optimize geometries to study fluorine’s impact on electron distribution and resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.